molecular formula C23H19ClFN3O3S B14116419 N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14116419
M. Wt: 471.9 g/mol
InChI Key: IWOPTJGKUFCPBL-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an acetamide-linked 3-chloro-4-fluorophenyl moiety at position 1. This structure combines a heterocyclic scaffold with halogenated aromatic substituents, a design strategy common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C23H19ClFN3O3S

Molecular Weight

471.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClFN3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-16-5-6-18(25)17(24)10-16/h3-10H,11-12H2,1-2H3,(H,26,29)

InChI Key

IWOPTJGKUFCPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example:
$$
\text{2-Amino-5-methylthiophene-3-carboxylate} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Thieno[3,2-d]pyrimidine-2,4-dione}
$$
Key parameters:

  • Temperature : 120–140°C
  • Catalyst : Concentrated HCl (10–15 mol%)
  • Yield : 68–72%

Introduction of the 3,4-Dimethylbenzyl Group

The 3,4-dimethylbenzyl moiety is introduced via N-alkylation using 3,4-dimethylbenzyl chloride/bromide. Optimization data from analogous systems suggest:

Condition Specification Source
Solvent Dimethylformamide (DMF)
Base Potassium carbonate
Temperature 80–90°C
Reaction Time 12–16 hours
Yield 58–63%

Synthesis of the Acetamide Side Chain

Preparation of 2-Chloroacetamide Intermediate

Reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in dichloromethane:
$$
\text{3-Chloro-4-fluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide}
$$
Optimized Conditions :

  • Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0–5°C (initial), then 25°C
  • Yield : 85–89%

Final Coupling Reaction

The thieno[3,2-d]pyrimidine intermediate and acetamide side chain are coupled via nucleophilic substitution:

$$
\text{3-(3,4-Dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4-dione} + \text{2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Critical Parameters :

Parameter Optimized Value Impact on Yield
Solvent Anhydrous DMF Maximizes solubility
Base Cesium carbonate 73% yield
Temperature 60°C Prevents decomposition
Reaction Time 8 hours Complete conversion

Purification and Crystallization

Recrystallization from Mixed Solvents

Patent data outlines a crystallization protocol using:

  • Solvent System : Isobutyl acetate/nitromethane (3:1 v/v)
  • Temperature Gradient : 60°C → 25°C
  • Purity : >99.5% (HPLC)

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves residual byproducts, enhancing enantiomeric purity.

Analytical Characterization Summary

Technique Key Data Source
$$ ^1\text{H NMR} $$ δ 8.21 (s, 1H, pyrimidine-H)
HPLC t$$ _R $$=14.2 min (C18, 70:30 MeOH:H$$ _2$$O)
HRMS m/z 527.0921 [M+H]$$ ^+ $$ (calc. 527.0918)

Challenges and Mitigation Strategies

  • Low Alkylation Efficiency :

    • Cause : Steric hindrance from 3,4-dimethylbenzyl group
    • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide)
  • Epimerization During Coupling :

    • Control : Maintain reaction pH 7–8 and temperatures <70°C

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

  • Structural Flexibility: The thieno[3,2-d]pyrimidine core balances rigidity and solubility, while halogenated aryl groups enhance target affinity.
  • Lumping Strategy : Compounds with similar substituents (e.g., 3-chloro-4-fluorophenyl) but divergent cores could be grouped for structure-activity relationship (SAR) studies, as suggested by lumping principles in .
  • Crystallography Insights : Dihedral angles and hydrogen-bonding patterns (e.g., N–H⋯O in ) inform strategies to optimize crystallinity and bioavailability .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthetic route requires optimizing coupling agents, protecting groups, and purification methods. For example, carbodiimide-based reagents (e.g., EDC·HCl) combined with HOBt are effective for amide bond formation, as demonstrated in analogous pyrimidine-acetamide syntheses . Sequential steps should include:

  • Activation of carboxylic acid intermediates.
  • Nucleophilic substitution or cyclization for the thienopyrimidine core.
  • Final purification via column chromatography or recrystallization using solvent mixtures (e.g., dichloromethane/ethyl acetate) .

Q. How can structural characterization be validated for this compound?

Use a multi-technique approach:

  • NMR : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR peak assignments (e.g., acetamide protons at δ 2.1–2.5 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolve stereoelectronic effects and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing the crystal lattice) .
  • HRMS : Verify molecular weight with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for thienopyrimidine derivatives targeting ATP-binding pockets .
  • Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacterial strains .
  • Data should be normalized to positive controls (e.g., ciprofloxacin for antimicrobial studies).

Advanced Research Questions

Q. How can synthetic yields be improved for the thienopyrimidine core?

Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency (e.g., 30% yield increase in pyrimidine derivatives under 150°C/20 min) .
  • Catalyst optimization : Use Pd(OAc)2_2/Xantphos for cross-coupling steps, achieving >80% yield in analogous systems .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. How should crystallographic data discrepancies (e.g., unit cell parameters) be resolved?

Address inconsistencies via:

  • Temperature control : Crystallize at 4°C to slow nucleation and improve crystal quality .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts contributing to packing stability) .
  • DFT calculations : Compare experimental and theoretical bond lengths/angles to identify steric strain .

Q. What computational methods predict SAR for substituent modifications?

Combine:

  • Docking studies : AutoDock Vina or Glide to map interactions with target proteins (e.g., hydrophobic pockets accommodating 3,4-dimethylbenzyl groups) .
  • QSAR models : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity .
  • ADMET prediction : SwissADME to assess bioavailability and toxicity risks for fluorophenyl derivatives .

Q. How can contradictory bioactivity data (e.g., low in vitro vs. high in vivo efficacy) be analyzed?

Investigate:

  • Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation .
  • Prodrug potential : Assess if carboxylate or ester derivatives improve permeability (e.g., logP <3 for CNS penetration) .
  • Off-target profiling : Use BioMap® panels to rule out non-specific binding .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "N-(3-chloro-4-fluorophenyl)").
  • Methodological rigor is prioritized over speculative conclusions.
  • Cross-validate findings with orthogonal techniques (e.g., NMR + X-ray) to mitigate data conflicts.

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